SCR7 pyrazine

Descripción general

Descripción

SCR7 pirazina es un inhibidor de molécula pequeña conocido por su capacidad de inhibir la ligasa IV de ADN, una enzima crucial para la vía de unión de extremos no homólogos (NHEJ) de reparación del ADN.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de SCR7 pirazina típicamente involucra síntesis orgánica de múltiples pasos. Una ruta común incluye la condensación de 2-aminopirazina con aldehídos o cetonas apropiados, seguida de ciclización y modificaciones del grupo funcional para lograr la estructura deseada. Las condiciones de reacción a menudo implican el uso de solventes como dimetilsulfóxido (DMSO) o etanol, con catalizadores como ácidos o bases para facilitar las reacciones .

Métodos de producción industrial

La producción industrial de SCR7 pirazina probablemente seguiría rutas sintéticas similares pero a mayor escala, utilizando reactores por lotes o de flujo continuo para garantizar una calidad y un rendimiento constantes. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para una producción eficiente a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones

SCR7 pirazina se somete a varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse en condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales, alterando su actividad.

Reactivos y condiciones comunes

Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas o básicas.

Reducción: Reactivos como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Agentes halogenantes o nucleófilos como aminas o tioles en condiciones controladas.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la sustitución podría introducir varios grupos funcionales, mejorando la actividad biológica del compuesto .

Aplicaciones Científicas De Investigación

SCR7 pirazina tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como una herramienta para estudiar los mecanismos de reparación del ADN y el papel de la ligasa IV del ADN.

Biología: Mejora el HDR mediado por CRISPR/Cas9, lo que lo hace valioso para la investigación de edición genética.

Medicina: Exhibe propiedades anticancerígenas al inducir la apoptosis en las células cancerosas, lo que lo convierte en un posible agente terapéutico.

Industria: Podría usarse en el desarrollo de nuevos medicamentos dirigidos a las vías de reparación del ADN

Mecanismo De Acción

SCR7 pirazina ejerce sus efectos inhibiendo la ligasa IV de ADN, bloqueando así la vía NHEJ. Esta inhibición conduce a la acumulación de roturas de doble cadena (DSB) no reparadas, que pueden inducir la apoptosis en las células cancerosas. Además, al mejorar el HDR, SCR7 pirazina mejora la eficiencia de la edición genética mediada por CRISPR/Cas9 .

Comparación Con Compuestos Similares

Compuestos similares

SCR7: El compuesto padre de SCR7 pirazina, también un inhibidor de la ligasa IV del ADN.

L189: Otro inhibidor de la ligasa IV del ADN con propiedades similares.

Singularidad

SCR7 pirazina destaca por su doble función en la inhibición de NHEJ y la mejora de HDR, lo que lo hace particularmente valioso para las aplicaciones de edición genética. Su capacidad para inducir la apoptosis en las células cancerosas destaca aún más su potencial como agente terapéutico .

Actividad Biológica

SCR7 pyrazine is a small molecule that has garnered attention for its role as a DNA ligase IV inhibitor, particularly in the context of cancer therapy and genome editing. This article explores its biological activity, focusing on its mechanism of action, efficacy in enhancing CRISPR-Cas9-mediated homology-directed repair (HDR), and its potential therapeutic applications.

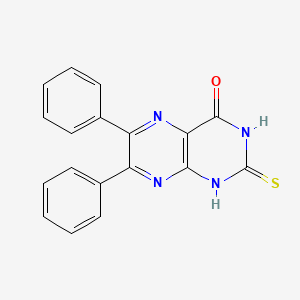

- Chemical Name : 2,3-Dihydro-6,7-diphenyl-2-thioxo-4(1H)-pteridinone

- Molecular Formula : CHNOS

- Molecular Weight : 332.07 g/mol

- Purity : ≥98% (HPLC)

This compound primarily functions by inhibiting nonhomologous end joining (NHEJ), a critical pathway for repairing double-strand breaks (DSBs) in DNA. This inhibition occurs in a Ligase IV-dependent manner, leading to the accumulation of unrepaired DNA breaks and subsequent cell death, particularly in cancer cells. The compound also enhances the efficiency of HDR, making it a valuable tool in gene editing applications.

Efficacy in Cancer Treatment

Research has demonstrated that this compound can significantly inhibit cancer cell growth and enhance the cytotoxic effects of radiation therapy. In vivo studies have shown that administration of this compound leads to tumor regression and increased survival rates in mouse models.

Key Findings from Studies

- Inhibition of NHEJ :

- Enhancement of HDR :

- Cytotoxic Effects :

Comparative Data on Biological Activity

| Activity | This compound | Parental SCR7 | Cyclized SCR7 |

|---|---|---|---|

| Inhibition of NHEJ | Yes | Yes | Yes |

| Enhancement of HDR Efficiency | Up to 19-fold | Moderate | Moderate |

| Cytotoxicity | High | High | High |

| Specificity to Ligase IV | Lower | Higher | Higher |

Case Studies

- Tumor Regression Study :

- CRISPR-Cas9 Applications :

- Mechanistic Insights :

Propiedades

IUPAC Name |

6,7-diphenyl-2-sulfanylidene-1H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4OS/c23-17-15-16(21-18(24)22-17)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10H,(H2,20,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRTWXVBHGOUBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(NC(=S)NC3=O)N=C2C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443563 | |

| Record name | Oprea1_571617 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14892-97-8 | |

| Record name | Oprea1_571617 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.